molecular formula C24H26N2O5S B5012544 N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5012544
M. Wt: 454.5 g/mol
InChI Key: ZCAVFNBSWDFMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPG, is a compound that has been extensively studied for its potential use in scientific research. This compound is a glycine derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been proposed that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in various physiological processes such as learning and memory. It has been suggested that the neuroprotective effects of this compound may be due to its ability to modulate NMDA receptor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound could lead to the development of more effective treatments for neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in humans. If this compound is found to be safe and effective in humans, it could be developed into a new treatment for various diseases. Additionally, further studies could be conducted to investigate the potential use of this compound as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-(2-phenylethyl)glycine with 2,4-dimethoxybenzaldehyde and phenylsulfonyl chloride. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of neuroscience, pharmacology, and biochemistry. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-30-20-13-14-22(23(17-20)31-2)26(32(28,29)21-11-7-4-8-12-21)18-24(27)25-16-15-19-9-5-3-6-10-19/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAVFNBSWDFMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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